molecular formula C4H8N2O3 B029485 N-Nitroso Sarcosine Methyl Ester CAS No. 51938-19-3

N-Nitroso Sarcosine Methyl Ester

Cat. No.: B029485
CAS No.: 51938-19-3
M. Wt: 132.12 g/mol
InChI Key: GHWQTFSANJGRHR-UHFFFAOYSA-N
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Description

. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-N-nitrosoglycine can be synthesized through the nitrosation of sarcosine. The process involves the reaction of sarcosine with nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

Industrial production of Methyl N-methyl-N-nitrosoglycine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The nitrosation reaction is carefully monitored to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-nitrosoglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .

Scientific Research Applications

Methyl N-methyl-N-nitrosoglycine has several scientific research applications:

Comparison with Similar Compounds

Methyl N-methyl-N-nitrosoglycine is similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and the particular biological effects it induces .

List of Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomethylurea (NMU)
  • N-nitrosopyrrolidine (NPYR)

These compounds share similar nitrosamine structures but differ in their specific chemical and biological properties .

Properties

IUPAC Name

methyl 2-[methyl(nitroso)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWQTFSANJGRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199906
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-19-3
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-nitroso-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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